Forsythoside H

Description

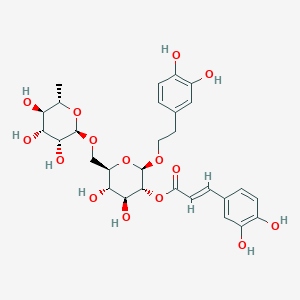

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGZMMDZJVKXTP-HBIAPIBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Forsythoside H from Forsythia suspensa Fruits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Forsythoside H, a caffeoyl phenylethanoid glycoside, from the fruits of Forsythia suspensa (Thunb.) Vahl. This document details the necessary experimental protocols, from initial extraction to final purification, and presents quantitative data in a structured format to aid in reproducibility and further research. The information compiled is based on established scientific literature and is intended to serve as a practical resource for natural product chemists, pharmacologists, and professionals in the field of drug discovery and development.

Introduction to this compound and Forsythia suspensa

Forsythia suspensa, commonly known as weeping forsythia, is a plant species whose fruits, referred to as 'Lianqiao' in traditional Chinese medicine, are a rich source of bioactive compounds. These include a variety of phenylethanoid glycosides, lignans, and flavonoids.[1][2] Phenylethanoid glycosides, in particular, are a significant class of compounds in Forsythia suspensa and have been the subject of extensive research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties.[3][4]

This compound is one of the caffeoyl phenylethanoid glycosides isolated from the fruits of this plant.[1][2] Its discovery and isolation are crucial for further investigation into its potential therapeutic applications. This guide will focus on the practical aspects of its isolation.

Experimental Protocols for this compound Isolation

The isolation of this compound is a multi-step process that involves initial extraction followed by several stages of chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of phenylethanoid glycosides from Forsythia suspensa fruits.

Plant Material and Initial Extraction

A significant quantity of dried Forsythia suspensa fruits is required for the isolation of this compound. The general procedure begins with the preparation of a crude extract.

Protocol 1: Methanol Extraction

-

Preparation of Plant Material: Obtain dried fruits of Forsythia suspensa. Grind the fruits into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered fruit material is typically extracted with methanol. A common method is heat reflux extraction, although maceration can also be used.[3] For large-scale extractions, multiple cycles of extraction with fresh solvent are recommended to ensure maximum yield. For example, 6.0 kg of powdered fruits can be refluxed with 20 L of methanol seven times.[3]

-

Concentration: The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude syrup or paste.[3]

Fractionation of the Crude Extract

The crude methanol extract is a complex mixture of compounds. A preliminary fractionation step is employed to separate compounds based on their polarity.

Protocol 2: Liquid-Liquid Partitioning

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity. A common sequence is to partition with chloroform followed by n-butanol.[1] This separates the extract into a chloroform-soluble fraction, an n-butanol-soluble fraction, and a water-soluble fraction. Phenylethanoid glycosides like this compound are typically enriched in the more polar fractions, such as the n-butanol and water fractions.[1]

-

Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield dried extracts for further purification.

Chromatographic Purification

The isolation of pure this compound from the enriched fraction requires several rounds of column chromatography, often followed by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Column Chromatography

-

Initial Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography. Common stationary phases for the separation of phenylethanoid glycosides include silica gel and polyamide.[1]

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Polyamide Column Chromatography: This is particularly effective for separating phenolic compounds. The column is eluted with a gradient of ethanol in water.[1]

-

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

-

Further Column Chromatography: The combined fractions containing this compound are often subjected to further rounds of column chromatography on different stationary phases, such as Sephadex LH-20, to remove remaining impurities.[1] Elution is typically performed with methanol.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

The final step in the isolation of this compound is preparative HPLC, which offers high resolution for separating structurally similar compounds.[5][6]

-

Stationary Phase: A reversed-phase C18 column is commonly used for the purification of phenylethanoid glycosides.[1]

-

Mobile Phase: The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[1] For the isolation of this compound, a mobile phase of methanol-water (30:70) has been successfully used.[1]

-

Detection: A UV detector is used for monitoring the elution of compounds. Phenylethanoid glycosides have a characteristic UV absorbance.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC. Its structure is then elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data

The yield of this compound is dependent on the starting material and the efficiency of the isolation process. The following table summarizes the quantitative data from a representative isolation study.

| Parameter | Value | Reference |

| Starting Material | Dried fruits of Forsythia suspensa | [1] |

| Initial Extraction Solvent | Methanol | [1] |

| Final Purification Method | Reversed-phase preparative HPLC | [1] |

| Yield of this compound | 9.5 mg | [1] |

Note: The yield is from an unspecified amount of starting crude extract, but provides a reference for the expected amount from a successful isolation.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from Forsythia suspensa fruits.

Conclusion

The isolation of this compound from Forsythia suspensa fruits is a systematic process that relies on established phytochemical techniques. This guide has outlined a detailed workflow, from the initial extraction of the plant material to the final purification using preparative HPLC. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to isolate this and other related phenylethanoid glycosides for further scientific investigation. The successful isolation of pure this compound will enable more precise studies of its biological activities and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Molecular Architecture of Forsythoside H: A Technical Guide to its Structure Elucidation by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Forsythoside H, a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl. The structural determination, pivotal for understanding its bioactivity and potential therapeutic applications, was accomplished through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Mass Spectrometry: Determining the Molecular Blueprint

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS Analysis

A purified sample of this compound was dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, and introduced into the ESI source of a high-resolution mass spectrometer. The analysis was conducted in negative ion mode, which is well-suited for acidic phenolic compounds. The instrument was calibrated using a standard of known mass to ensure high mass accuracy. The resulting mass spectrum revealed a quasi-molecular ion peak, from which the exact mass and, consequently, the elemental composition were determined.

Data Presentation: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Negative ESI |

| Quasi-molecular Ion | [M-H]⁻ |

| Measured m/z | 623.1960 |

| Calculated m/z for C₂₉H₃₅O₁₅ | 623.1976 |

| Molecular Formula | C₂₉H₃₆O₁₅ |

The high-resolution mass data confirmed the molecular formula of this compound as C₂₉H₃₆O₁₅, indicating twelve degrees of unsaturation.[1]

NMR Spectroscopy: Assembling the Structural Puzzle

A full suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were employed to piece together the intricate structure of this compound.

Experimental Protocol: NMR Spectroscopy

A sample of this compound was dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), and analyzed using a high-field NMR spectrometer. ¹H and ¹³C NMR spectra were acquired to identify the proton and carbon environments within the molecule. 2D NMR experiments were crucial for establishing connectivity:

-

COSY (Correlation Spectroscopy): Revealed proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically over two to three bonds), which was critical for connecting different structural fragments.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone (Phenylethanol Moiety) | ||

| 1 | 131.6 | |

| 2 | 117.2 | 6.68 (d, 2.0) |

| 3 | 146.1 | |

| 4 | 144.8 | |

| 5 | 116.5 | 6.65 (d, 8.0) |

| 6 | 121.1 | 6.54 (dd, 8.0, 2.0) |

| α | 72.1 | 3.95 (m), 3.65 (m) |

| β | 36.5 | 2.78 (t, 7.2) |

| Caffeoyl Moiety | ||

| 1' | 127.8 | |

| 2' | 115.3 | 6.92 (d, 2.0) |

| 3' | 146.7 | |

| 4' | 149.5 | |

| 5' | 116.5 | 6.76 (d, 8.2) |

| 6' | 123.0 | 6.67 (dd, 8.2, 2.0) |

| 7' (α') | 147.1 | 7.56 (d, 15.9) |

| 8' (β') | 115.1 | 6.25 (d, 15.9) |

| 9' (C=O) | 168.4 | |

| Glucose Moiety | ||

| 1'' | 104.5 | 4.35 (d, 7.8) |

| 2'' | 81.1 | 4.92 (dd, 9.2, 7.8) |

| 3'' | 76.2 | 3.68 (m) |

| 4'' | 71.8 | 3.45 (m) |

| 5'' | 76.0 | 3.55 (m) |

| 6'' | 69.5 | 4.05 (m), 3.85 (m) |

| Rhamnose Moiety | ||

| 1''' | 102.9 | 5.15 (d, 1.5) |

| 2''' | 72.5 | 3.90 (m) |

| 3''' | 72.3 | 3.75 (dd, 9.5, 3.2) |

| 4''' | 74.1 | 3.40 (t, 9.5) |

| 5''' | 70.4 | 3.60 (m) |

| 6''' | 18.1 | 1.25 (d, 6.2) |

Data adapted from "New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl."

Structure Elucidation Workflow and Key Correlations

The elucidation of this compound's structure followed a logical progression, integrating data from various spectroscopic techniques.

References

Physical and chemical properties of Forsythoside H

An In-depth Technical Guide to Forsythoside H

Introduction

This compound is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1][2]. As a member of the phenylethanoid glycoside family, which are known for their wide range of biological activities, this compound has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects[1][3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

This compound is a brown amorphous powder[2]. Its molecular structure consists of a 3,4-dihydroxyphenylethyl moiety linked to a glucose unit, which is in turn acylated with a caffeoyl group and further linked to a rhamnose sugar. It is a positional isomer of the more commonly known Forsythoside A[2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₅ | [2][5] |

| Molecular Weight | 624.59 g/mol | [1][5] |

| Exact Mass | 624.205444 Da | [6] |

| Appearance | Brown amorphous powder | [2] |

| Solubility | Soluble in DMSO and ethanol. A stock solution can be prepared in DMSO. For in vivo studies, a working solution can be prepared using DMSO, PEG300, Tween-80, and saline. | [1][7] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1][8] |

Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| IR (KBr) νₘₐₓ cm⁻¹ | 3339 (hydroxyl), 2941, 1694 (carbonyl), 1601, 1518 | [2] |

| HRESIMS m/z | 623.1960 [M-H]⁻ (calculated for C₂₉H₃₅O₁₅: 623.1976) | [2] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [2]

| No. | δH (ppm) | δC (ppm) |

| Phenylethanoid Moiety | ||

| 1 | 131.5 | |

| 2 | 6.54 (br. s) | 117.1 |

| 3 | 146.1 | |

| 4 | 144.6 | |

| 5 | 6.55 (d, J=8.4 Hz) | 116.4 |

| 6 | 6.41 (dd, J=8.4, 1.8 Hz) | 121.2 |

| 7 | 2.78 (t, J=7.2 Hz) | 36.6 |

| 8 | 3.94 (m), 3.65 (m) | 71.9 |

| Glucopyranosyl Moiety | ||

| 1' | 4.49 (d, J=8.4 Hz) | 100.2 |

| 2' | 4.64 (t, J=8.4 Hz) | 73.4 |

| 3' | 3.42 (m) | 74.1 |

| 4' | 3.44 (m) | 70.7 |

| 5' | 3.38 (m) | 75.5 |

| 6' | 3.82 (m), 3.55 (m) | 68.7 |

| Rhamnopyranosyl Moiety | ||

| 1'' | 4.60 (br. s) | 102.6 |

| 2'' | 3.88 (m) | 72.1 |

| 3'' | 3.65 (m) | 72.3 |

| 4'' | 3.32 (m) | 73.9 |

| 5'' | 3.58 (m) | 70.2 |

| 6'' | 1.10 (d, J=6.0 Hz) | 17.9 |

| Caffeoyl Moiety | ||

| 1''' | 127.8 | |

| 2''' | 7.06 (br. s) | 115.2 |

| 3''' | 146.8 | |

| 4''' | 149.6 | |

| 5''' | 6.76 (d, J=7.2 Hz) | 116.4 |

| 6''' | 7.01 (br. d, J=8.4 Hz) | 123.0 |

| 7''' | 7.49 (d, J=16.2 Hz) | 147.8 |

| 8''' | 6.27 (d, J=16.2 Hz) | 114.6 |

| 9''' | 168.4 |

Biological Activities and Signaling Pathways

This compound exhibits notable antioxidant and anti-inflammatory properties. These activities are attributed to its chemical structure, particularly the presence of catechol moieties, which are effective radical scavengers.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential. In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, this compound exhibited an IC₅₀ value of 17.7 µg/mL, indicating its capacity to neutralize free radicals[3][4]. The antioxidant activity of phenylethanoid glycosides is crucial for their protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of this compound are limited, the activities of related compounds, such as Forsythoside A and B, provide insights into its potential pathways. These compounds are known to modulate key inflammatory signaling cascades. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, such as the inhibition of pro-inflammatory cytokine production and the modulation of NF-κB and Nrf2 signaling pathways[9][10].

-

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Forsythosides A and B have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6[9][11].

-

Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by forsythosides leads to the production of antioxidant enzymes, which in turn can suppress inflammatory responses[10][12].

Below is a diagram illustrating the potential anti-inflammatory and antioxidant signaling pathways modulated by this compound, based on the known mechanisms of related forsythosides.

Caption: Potential signaling pathways of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general method for the extraction and isolation of this compound from the fruits of Forsythia suspense[2].

-

Extraction: The air-dried and powdered fruits of Forsythia suspense are extracted with 70% ethanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which is rich in phenylethanoid glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. A gradient elution is performed using a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on Sephadex LH-20 or by using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Caption: Workflow for this compound extraction and isolation.

Antioxidant Activity Assays

The antioxidant activity of this compound can be evaluated using various in vitro assays. The ABTS assay is a common method used for this purpose.

ABTS Radical Scavenging Assay Protocol [3][13][14]

-

Reagent Preparation: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

-

Working Solution: Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add a small volume of the this compound solution (at various concentrations) to the ABTS•⁺ working solution.

-

Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition of the ABTS radical is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the ABTA•⁺ solution without the sample, and A_sample is the absorbance in the presence of the sample.

-

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Caption: Workflow for the ABTS antioxidant assay.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its well-defined chemical structure and the availability of extraction and isolation protocols make it an accessible target for further research. Future studies should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory effects and evaluating its therapeutic potential in various disease models. This guide provides a foundational resource for scientists and researchers interested in exploring the pharmacological applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. labshake.com [labshake.com]

- 6. This compound | CAS#:1178974-85-0 | Chemsrc [chemsrc.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Forsythoside I | TargetMol [targetmol.com]

- 9. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [ajouronline.com]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Anti-Inflammatory Potential of Forsythoside H: A Mechanistic Review by Proxy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of Forsythoside H in inflammatory pathways is currently unavailable in peer-reviewed scientific literature. This guide provides an in-depth analysis of the well-documented anti-inflammatory mechanisms of its structural analogs, Forsythoside A and Forsythoside B, to infer potential pathways for this compound and to highlight critical areas for future research.

Introduction: The Unexplored Potential of this compound

Forsythia suspensa, a plant long used in traditional medicine, is a rich source of phenylethanoid glycosides, including a family of compounds known as forsythosides. Among these, Forsythoside A and B have been extensively studied for their potent anti-inflammatory properties. However, this compound, a known constituent of the plant, remains largely uninvestigated in the context of inflammation. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the established anti-inflammatory mechanisms of Forsythoside A and B, which may serve as a predictive framework for the potential bioactivity of this compound.

The core of this guide will focus on the intricate signaling pathways modulated by these compounds, namely the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. By presenting detailed experimental protocols, quantitative data, and clear visual representations of these mechanisms, we aim to equip researchers with the foundational knowledge necessary to embark on the systematic investigation of this compound's therapeutic potential.

Core Anti-Inflammatory Mechanisms of Forsythosides A and B

Forsythoside A and B exert their anti-inflammatory effects through a multi-pronged approach, primarily by attenuating the production of pro-inflammatory mediators and enhancing endogenous antioxidant defenses. The key signaling cascades implicated in these processes are detailed below.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Forsythoside A and B have been shown to potently inhibit this pathway at multiple levels.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

Forsythoside A and B have been demonstrated to suppress the phosphorylation of IKK and the subsequent degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

References

Forsythoside H as a potential anti-inflammatory agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside H is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1] As a member of the forsythoside family of compounds, which are known for their broad pharmacological activities, this compound is emerging as a compound of interest for its potential anti-inflammatory properties.[2][3][4] Phenylethanoid glycosides from Forsythia suspensa have demonstrated significant neuroprotective and anti-inflammatory activities, suggesting the therapeutic potential of this class of molecules in inflammatory conditions.[5] This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-inflammatory agent, including its proposed mechanisms of action, available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

While direct studies on the specific molecular mechanisms of this compound are still emerging, the anti-inflammatory activity of related forsythosides, such as Forsythoside A and B, is well-documented. These compounds are known to modulate key signaling pathways involved in the inflammatory response.[2][3] It is hypothesized that this compound exerts its anti-inflammatory effects through similar mechanisms, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8][9][10][11]

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation.[3][8] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[12] Forsythosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3][7][10]

Modulation of the MAPK Signaling Pathway:

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation.[6][7][9] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes. Forsythoside A has been demonstrated to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK in response to inflammatory triggers.[7] This inhibition contributes to the overall reduction in the production of pro-inflammatory mediators.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, a study on newly isolated phenylethanoid glycosides from Forsythia suspensa provides valuable insight into the potential potency of this class of compounds. One of the isolated compounds, a phenylethanoid glycoside dimer, demonstrated significant anti-inflammatory activity.

Table 1: In Vitro Anti-inflammatory Activity of a Phenylethanoid Glycoside Dimer from Forsythia suspensa

| Compound | Bioassay | Cell Line | Inducer | Parameter Measured | IC50 (µM) |

| Phenylethanoid Glycoside Dimer (Compound 1) | Anti-inflammatory | RAW264.7 | LPS | TNF-α Expression | 1.30 |

Data extracted from a study on neuroprotective and anti-inflammatory phenylethanoid glycosides from the fruits of Forsythia suspensa.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-inflammatory potential of compounds like this compound.

1. Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory inducer like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokines in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokines.

-

3. Western Blot Analysis for Signaling Pathway Proteins (p-p65, p-IκBα, p-p38, p-JNK, p-ERK):

-

Method: Western Blotting.

-

Procedure:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, etc.) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Visualizations

Signaling Pathway Diagrams:

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Workflow Diagram:

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective and anti-inflammatory phenylethanoidglycosides from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of Forsythoside H and its isomers

An In-depth Technical Guide to the Biological Activity Screening of Forsythoside H and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenylethanoid glycoside, and its isomers are natural compounds found in plants of the Forsythia genus. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its related isomers, with a focus on their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development.

Antioxidant Activity Screening

The antioxidant potential of forsythosides is a key area of investigation, as oxidative stress is implicated in numerous diseases. Various in vitro assays are employed to quantify the radical scavenging and reducing capabilities of these compounds.

Quantitative Antioxidant Data

The antioxidant activities of forsythoside isomers are often evaluated by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater antioxidant potency.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Purified Forsythoside | DPPH Radical Scavenging | 9.8 - 12.3 | [1] |

| Purified Forsythoside | ABTS Radical Scavenging | 7.4 - 31.4 | [1] |

| Gallic Acid (Control) | ABTS Radical Scavenging | 1.03 ± 0.25 | [2] |

| (+)-Catechin Hydrate (Control) | ABTS Radical Scavenging | 3.12 ± 0.51 | [2] |

| Caffeic Acid (Control) | ABTS Radical Scavenging | 1.59 ± 0.06 | [2] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

A solution of DPPH in methanol (e.g., 60 μmol/L) is prepared.[3]

-

The test compound (e.g., this compound) is dissolved in a suitable solvent and serially diluted to various concentrations.[3]

-

A small volume of each diluted sample (e.g., 0.5 mL) is mixed with a larger volume of the DPPH solution (e.g., 2.5 mL).[3]

-

The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[3]

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

The ABTS•+ is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 4.95 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.[4]

-

The ABTS•+ solution is diluted with a solvent like methanol to an absorbance of 1.0-1.5 at 734 nm.[4]

-

The test compound is added to the diluted ABTS•+ solution.

-

The mixture is incubated for a short period (e.g., 6 minutes) at room temperature.[2]

-

The absorbance is measured at 734 nm.[4]

-

The scavenging activity is calculated, and the IC50 value is determined.

This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl), and FeCl₃ solution (e.g., 20 mM) in a 10:1:1 ratio.[3][4]

-

The FRAP reagent is warmed to 37°C before use.[3]

-

A small volume of the extract (e.g., 0.1 mL) is mixed with the FRAP reagent (e.g., 1.8 mL) and ultrapure water (e.g., 3.1 mL).[3]

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[4]

-

The absorbance of the resulting blue-colored solution is measured at a specific wavelength.

Signaling Pathway: Nrf2/HO-1 Activation

Forsythosides have been shown to exert their antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[5] Under conditions of oxidative stress, Forsythoside A can inhibit the interaction between the transcription factor Nrf2 and its repressor Keap1.[6] This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5][6]

Caption: Nrf2/HO-1 signaling pathway activation by forsythosides.

Anti-inflammatory Activity Screening

Forsythosides exhibit potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often quantified by measuring the inhibition of pro-inflammatory molecules in cell-based assays.

| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 Value / % Inhibition | Reference |

| Forsythoside A | RAW 264.7 macrophages | LPS | NO Production | - | [5] |

| Forsythoside A | RAW 264.7 macrophages | LPS | PGE₂ Production | - | [5] |

| Forsythoside B | Myocardial tissue | Sepsis model | TNF-α, IL-6 | Significant reduction | [5] |

| Various Isolates | Neutrophils | fMLP/CB | Superoxide Anion | IC50: 0.6 - 8.6 µg/mL | [7] |

| Various Isolates | Neutrophils | fMLP/CB | Elastase Release | IC50: 0.8 - 7.3 µg/mL | [7] |

Experimental Protocols for Anti-inflammatory Assays

This assay is commonly performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

RAW 264.7 cells are cultured in a suitable medium.

-

The cells are pre-treated with various concentrations of the test compound for a specific duration.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.

This assay also typically uses LPS-stimulated macrophages.

-

Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.[8]

-

The cell culture supernatant is collected after incubation.

-

The concentration of PGE₂ in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8]

-

The results are used to determine the inhibitory effect of the compound on PGE₂ production.[8]

Signaling Pathway: TLR4/NF-κB Inhibition

A crucial anti-inflammatory mechanism of forsythosides involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[5] In response to stimuli like LPS, TLR4 is activated, leading to a signaling cascade that results in the activation of NF-κB.[5] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5] Forsythosides can suppress this pathway, thereby reducing the expression of these inflammatory mediators.[5]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by forsythosides.

Antiviral Activity Screening

Forsythosides have demonstrated notable antiviral activity against a range of viruses, making them promising candidates for the development of new antiviral agents.

Quantitative Antiviral Data

| Compound | Virus | Cell Line | Assay | Result | Reference |

| Forsythoside A | Avian Infectious Bronchitis Virus (IBV) | CEK cells | Real-time PCR | Abrogated virus progeny at 0.64 mM | [9] |

| Forsythoside A | Influenza A Virus | Cell cultures | TCID50 assay | Reduced viral titers | [10] |

| Forsythoside A | SARS-CoV-2 3CLpro | In silico | Molecular Docking | Good docking score (-8.0 Kcal/mol) | [11][12] |

Experimental Protocol for Antiviral Screening

A common method to screen for antiviral activity is the cell-based tissue culture infective dose (TCID50) assay.

-

Cell Culture: A suitable host cell line (e.g., Chicken Embryo Kidney (CEK) cells for IBV) is cultured in 96-well plates to form a monolayer.[9]

-

Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).[9]

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., Forsythoside A).[9] This can be done before, during, or after virus absorption to determine the stage of viral replication that is inhibited.

-

Incubation: The plates are incubated at an optimal temperature (e.g., 37°C) for a period that allows for viral replication and the development of cytopathic effects (CPE).[9]

-

Assessment of Antiviral Activity:

-

CPE Observation: The wells are visually inspected under a microscope for the presence or absence of CPE.

-

MTT Assay: A cell viability assay, such as the MTT assay, can be performed to quantify the protective effect of the compound against virus-induced cell death.

-

Viral Load Quantification: Techniques like real-time PCR can be used to measure the amount of viral genetic material, providing a direct measure of the inhibition of viral replication.[9]

-

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated.

Antiviral Mechanism of Action

The antiviral effects of forsythosides can be multifactorial. For instance, Forsythoside A has been shown to reduce the production of the influenza M1 protein, which is crucial for the budding of new virions, thereby limiting the spread of the virus.[10] In the context of coronaviruses, in silico studies suggest that Forsythoside A can act as an inhibitor of the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[11][12]

Caption: General workflow for in vitro antiviral activity screening.

Neuroprotective Activity Screening

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. Forsythosides have shown promise in mitigating neuroinflammation, suggesting their potential as neuroprotective agents.

Experimental Evidence of Neuroprotection

Forsythoside B has been investigated for its neuroprotective effects in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is an animal model for multiple sclerosis.[13] Treatment with Forsythoside B was found to:

-

Alleviate clinical symptoms of EAE.[13]

-

Reduce inflammatory responses and demyelination in the spinal cord.[13]

-

Inhibit the activation of glial cells (microglia and astrocytes).[13]

Signaling Pathway: NLRP3 Inflammasome Inhibition

A key mechanism underlying the neuroprotective effects of Forsythoside B is the inhibition of the NLRP3 inflammasome in glial cells.[13] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. By inhibiting the formation of the NLRP3 inflammasome, Forsythoside B can suppress neuroinflammation and pyroptosis, thereby exerting its neuroprotective effects.[13]

Caption: Inhibition of the NLRP3 inflammasome pathway in glial cells by Forsythoside B.

Conclusion

This compound and its isomers represent a promising class of natural compounds with a wide spectrum of biological activities. This guide has outlined the key screening methodologies for their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these valuable phytochemicals. Future research should focus on elucidating the structure-activity relationships of different forsythoside isomers and advancing the most promising candidates into preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [ajouronline.com]

- 4. mdpi.com [mdpi.com]

- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virtual screening and molecular dynamics simulation analysis of Forsythoside A as a plant-derived inhibitor of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside H in Forsythia Species: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside H, a caffeoyl phenylethanoid glycoside, is a significant bioactive compound found in plants of the Forsythia genus, which has long been used in traditional medicine. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound in various Forsythia species. It details the experimental protocols for its extraction, isolation, and quantification, and explores the current understanding of its involvement in cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1][2][3]. This species, along with Forsythia viridissima and Forsythia koreana, are the main species used in traditional medicine.[3]. While this compound has been identified in Forsythia suspensa, its quantitative abundance across different species and plant parts is not as extensively documented as other forsythosides, such as Forsythoside A.

The concentration of various bioactive compounds in Forsythia species can be influenced by factors such as the specific species, the part of the plant used (fruit, leaf, stem, or flower), the developmental stage at harvest (e.g., unripe vs. ripe fruit), and the geographical origin.[4][5][6]. For instance, a study on Forsythia suspensa leaves found that the yields of Forsythoside A, phillyrin, and phillygenol were 11.80 ± 0.141%, 5.49 ± 0.078%, and 0.319 ± 0.004%, respectively, under optimized extraction conditions.[7]. Another study reported that the content of Forsythoside A in the leaves of F. suspensa can be as high as 26.62 g/100 g of the water extract.[8]. While these data do not directly quantify this compound, they highlight the significant presence of related phenylethanoid glycosides in the leaves, suggesting they may also be a potential source of this compound.

Research comparing the chemical constituents of different Forsythia species has shown variations in their lignan and phenylethanoid glycoside profiles. For example, forsythin and (+)-pinoresinol-β-d-glucoside are characteristic of F. suspensa, while arctiin and matairesinoside are found in F. viridissima. F. koreana has been reported to contain all of these compounds.[3]. A comparative analysis of unripe and ripe fruits of Forsythia suspensa revealed differences in the total contents of phenylethanoid glycosides, phenylpropanoids, and flavonoids.[6]. One study identified this compound as one of the primary compounds in both water and ethanol extracts of Forsythia suspensa fruits.[9].

The table below summarizes the available information on the sources of this compound. It is important to note that quantitative data for this compound remains limited in the currently available literature.

| Forsythia Species | Plant Part | Compound | Abundance/Notes | Reference(s) |

| Forsythia suspensa | Fruits (unripe) | This compound | Identified as a constituent. | [3][10] |

| Forsythia suspensa | Fruits | This compound | Identified as one of the primary compounds in both water and ethanol extracts. | [1][2][9] |

Experimental Protocols

Extraction of this compound from Forsythia suspensa Fruits

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of phenylethanoid glycosides from Forsythia species.[11].

Materials and Equipment:

-

Dried and powdered fruits of Forsythia suspensa

-

Methanol (analytical grade)

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Weigh a known amount of powdered Forsythia suspensa fruits (e.g., 6.0 kg).

-

Place the powdered material in a large flask and add methanol (e.g., 20 L).

-

Perform reflux extraction for a specified period (e.g., repeated 7 times).

-

After each extraction cycle, filter the mixture to separate the extract from the solid plant material.

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a brown syrup (e.g., 1.4 kg).

-

The crude extract can then be subjected to further purification steps.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of forsythosides, which can be adapted for the quantification of this compound.[9][12][13].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[12].

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (A) and water containing 0.1% formic acid (B).[9].

-

Gradient program: 0 min, 2% B; 15 min, 10% B; 35 min, 40% B; 55 min, 95% B.[9].

-

-

Flow Rate: 0.3 mL/min.[9].

-

Column Temperature: 30 °C.

-

Injection Volume: 5-10 µL.

Sample Preparation:

-

Dissolve a precisely weighed amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, extensive research on Forsythoside A, a closely related phenylethanoid glycoside, provides valuable insights into the potential mechanisms of action for this class of compounds. Forsythosides are known to be involved in regulating key cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.[14][15][16].

Key Signaling Pathways Potentially Modulated by this compound:

-

PI3K/AKT/Nrf2/HO-1 Pathway: Forsythoside A has been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response, by inhibiting the PI3K/AKT pathway. This leads to a reduction in reactive oxygen species (ROS) levels.[14].

-

TLR4/MyD88/NF-κB Pathway: Forsythosides can suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappa-B (NF-κB) signaling cascade. This pathway is a central regulator of the innate immune response and inflammation.[14][16].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis, is another target of forsythosides. Forsythoside A has been shown to inactivate the MAPK signaling pathway.[15][17].

Visualizations

Conclusion

This compound is a noteworthy bioactive constituent of Forsythia species, particularly Forsythia suspensa fruits. While current research provides a solid foundation for its isolation and analysis, further quantitative studies are needed to fully understand its distribution and abundance across different Forsythia species and plant parts. The elucidation of its specific interactions with cellular signaling pathways, building upon the knowledge gained from studies of related compounds like Forsythoside A, will be crucial for unlocking its full therapeutic potential. This guide provides a comprehensive starting point for researchers and professionals dedicated to advancing the scientific understanding and application of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Variations in Flavonoid Metabolites Among Forsythia suspensa Populations in Response to Environmental Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 15. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside H: A Technical Guide to its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside H, a phenylethanoid glycoside, has demonstrated notable antibacterial activity, positioning it as a compound of interest for novel antimicrobial agent development. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial effects against various bacterial strains. It consolidates available data on its inhibitory actions, outlines detailed experimental protocols for its evaluation, and explores its potential mechanisms of action through signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents from natural sources. This compound, derived from plants of the Forsythia genus, has emerged as a promising candidate. It has exhibited strong inhibitory effects against a range of bacteria, including Bacterium vulgare, Bacillus dysenteriae, and Micrococcus species[1]. This guide synthesizes the available scientific information on this compound, offering a technical resource for its further investigation and potential therapeutic application.

Antibacterial Spectrum of this compound

While research specifically quantifying the antibacterial activity of this compound is still emerging, preliminary studies indicate a significant inhibitory potential against both Gram-positive and Gram-negative bacteria. The following table summarizes the reported qualitative antibacterial activity of this compound.

Table 1: Summary of Reported Antibacterial Activity of this compound

| Bacterial Strain | Type | Reported Effect |

| Bacterium vulgare | Gram-negative | Strong inhibitory effect[1] |

| Bacillus dysenteriae | Gram-negative | Strong inhibitory effect[1] |

| Micrococcus spp. | Gram-positive | Strong inhibitory effect[1] |

Note: Quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for this compound are not yet widely published. The data presented is based on qualitative descriptions found in the literature.

Potential Mechanism of Action

The precise molecular mechanisms underlying the antibacterial activity of this compound have not been fully elucidated. However, studies on the closely related compound, Forsythoside B, suggest a likely mechanism involving the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[2]. It is hypothesized that this compound may share a similar mode of action.

Proposed Signaling Pathway for Bacterial Cell Membrane Disruption

The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound, based on the known mechanisms of similar phenylethanoid glycosides.

Caption: Proposed mechanism of this compound antibacterial activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the antibacterial effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][4]. The broth microdilution method is a standard procedure for determining MIC values[5].

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other suitable liquid growth medium[5]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound.

-

Perform two-fold serial dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted this compound.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours[4].

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed[3].

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial strains of interest

-

This compound solution

-

Sterile cork borer or pipette tip

Procedure:

-

Prepare a lawn of the test bacterium on the agar plate by evenly spreading a standardized inoculum.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the this compound solution to each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the antibacterial properties of this compound.

Caption: Workflow for determining MIC and MBC of this compound.

Caption: Logical workflow for mechanism of action studies.

Future Directions

The antibacterial potential of this compound warrants further in-depth investigation. Future research should focus on:

-

Quantitative Analysis: Determining the MIC and MBC values of this compound against a broad spectrum of clinically relevant bacterial strains, including antibiotic-resistant isolates.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its antibacterial activity.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.

-

Synergistic Studies: Investigating the potential for synergistic effects when combined with existing antibiotics.

-

Toxicology and Safety: Assessing the safety profile of this compound for potential therapeutic use.

Conclusion

This compound represents a promising natural compound with demonstrated antibacterial properties. While current knowledge is limited, this technical guide provides a framework for future research and development. By systematically applying the outlined experimental protocols and pursuing the suggested research directions, the scientific community can further unravel the therapeutic potential of this compound in the ongoing fight against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Caffeoyl Phenylethanoid Glycosides: A Technical Guide for Drug Discovery and Development

Abstract

Caffeoyl phenylethanoid glycosides (CPGs) are a significant class of polyphenolic compounds widely distributed throughout the plant kingdom, renowned for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of key CPGs, including verbascoside (acteoside), echinacoside, forsythoside B, and poliumoside. It is intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data on their antioxidant, anti-inflammatory, and neuroprotective effects, details the experimental protocols for assessing these activities, and elucidates the underlying molecular mechanisms involving key signaling pathways such as NF-κB, Nrf2, and MAPK.

Introduction

Caffeoyl phenylethanoid glycosides are characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, often with additional sugar residues. Their unique chemical structures bestow upon them a wide array of biological activities, making them promising candidates for the development of novel therapeutics for a range of human diseases. This guide aims to provide a comprehensive overview of their pharmacological properties, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological activities of prominent CPGs, providing key quantitative metrics for comparison.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activities of Caffeoyl Phenylethanoid Glycosides

| Compound | Assay | Target/Radical | Cell Line/System | IC50 / EC50 | Reference |

| Verbascoside | DPPH Radical Scavenging | DPPH | - | 5.8 µM | [1] |

| ABTS Radical Scavenging | ABTS•+ | - | 12.5 µM | [2] | |

| Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | ~25 µM | [3] | |

| COX-2 Inhibition | COX-2 | - | > 100 µM | [4] | |

| Echinacoside | DPPH Radical Scavenging | DPPH | - | 92.08 µg/mL | [5] |

| ABTS Radical Scavenging | ABTS•+ | - | - | [6] | |

| Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | - | [6] | |

| Forsythoside B | DPPH Radical Scavenging | DPPH | - | - | |

| ABTS Radical Scavenging | ABTS•+ | - | - | ||

| Nitric Oxide (NO) Inhibition | iNOS | BV-2 microglia | 1, 2.5 µM (significant inhibition) | [7] | |

| Poliumoside | DPPH Radical Scavenging | DPPH | - | - | |

| ABTS Radical Scavenging | ABTS•+ | - | - | ||

| Anti-Alzheimer Activity | AChE, BChE | - | IC50 > 100 µM | [8] |

Table 2: In Vivo Pharmacological Activities of Caffeoyl Phenylethanoid Glycosides

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Verbascoside | Rat | Carrageenan-induced paw edema | 100 mg/kg, i.p. | Significant reduction in paw edema | [9] |

| Echinacoside | Mouse | MPTP-induced Parkinson's disease | 30 mg/kg/day, p.o. | Improved neurobehavioral symptoms, increased TH and DA expression | [10] |

| Forsythoside B | Rat | Cecal ligation and puncture (CLP)-induced sepsis | 40 mg/kg, i.v. | Reduced serum pro-inflammatory cytokines (TNF-α, IL-6) | [7] |

| Mouse | Spinal cord injury | 10, 40 mg/kg, i.p. | Reduced inflammatory factors and neuronal death, promoted motor recovery | [7] | |

| Poliumoside | Mouse | Cerebral ischemia-reperfusion injury | - | Reduced neurological deficits and inhibited pro-inflammatory cytokines | [11] |

Molecular Mechanisms of Action

CPGs exert their pharmacological effects through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Several CPGs, notably verbascoside, have been shown to inhibit this pathway. Evidence suggests that verbascoside can suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene transcription.[12][13][14]

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.

Echinacoside and other CPGs have been demonstrated to activate the Nrf2 pathway.[15][16][17] This activation can occur through the modification of cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Some evidence suggests that verbascoside may promote the phosphorylation of Nrf2 at serine 40, which contributes to its dissociation from Keap1.[18] The subsequent nuclear translocation of Nrf2 upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

CPGs, such as verbascoside and echinacoside, have been shown to modulate MAPK signaling. Verbascoside can suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 and JNK, which can lead to growth arrest and apoptosis in cancer cells.[19][20] Echinacoside has been reported to downregulate the expression of p38MAPK in a model of Parkinson's disease, contributing to its neuroprotective effects.[21][22]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of research on CPGs.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare stock solutions of the CPGs and a positive control (e.g., ascorbic acid or Trolox) in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the CPG or standard solutions at different concentrations to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol to a well.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: